molecular formula C6H2Br2Cl2 B3033092 1,2-Dibromo-3,5-dichlorobenzene CAS No. 81067-40-5

1,2-Dibromo-3,5-dichlorobenzene

Cat. No.: B3033092
CAS No.: 81067-40-5
M. Wt: 304.79 g/mol
InChI Key: CDWVWUFIFRXKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3,5-dichlorobenzene (C₆H₂Br₂Cl₂) is a polyhalogenated aromatic compound characterized by bromine and chlorine substituents at positions 1, 2, 3, and 5 on the benzene ring. This substitution pattern creates a sterically hindered and highly electron-deficient structure, influencing its physicochemical properties and reactivity. The compound is synthesized via electrophilic aromatic substitution, where bromination and chlorination are sequentially performed under controlled conditions . Its applications span agrochemical intermediates, flame retardants, and research in environmental persistence due to its stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,5-dichlorobenzene can be synthesized through the bromination and chlorination of benzene derivatives. One common method involves the reaction of 1,3-dichlorobenzene with bromine in the presence of a catalyst such as iron or aluminum halides. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,5-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,2-Dibromo-3,5-dichlorobenzene has the molecular formula C6H2Br2Cl2. Its structure features two bromine atoms and two chlorine atoms attached to a benzene ring, which influences its reactivity and utility in chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the following ways:

  • Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles to form various substituted products. This reaction is critical for synthesizing complex organic molecules.
  • Coupling Reactions : It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of biaryl compounds which are essential in pharmaceuticals and materials science.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionPolar aprotic solventsSubstituted aromatic compounds
Suzuki-Miyaura CouplingPd catalyst, baseBiaryl compounds
ReductionLiAlH4 or H2 with Pd catalystDihydro derivatives

Pharmaceutical Applications

In pharmaceutical research, this compound is employed as an intermediate in the synthesis of various bioactive compounds. Its halogenated nature enhances the biological activity of certain drugs by improving their binding affinity to target proteins.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. This highlights its potential as a lead compound in drug development.

Agrochemical Development

The compound is also crucial in the synthesis of agrochemicals such as pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these chemicals in agricultural applications.

Table 2: Agrochemical Products Derived from this compound

Agrochemical TypeApplicationActive Ingredients
HerbicidesWeed controlVarious halogenated derivatives
InsecticidesPest managementBrominated compounds

Material Science

In materials science, this compound is utilized in the formulation of advanced materials that require specific thermal and chemical resistance properties. It is incorporated into polymers and coatings to enhance their flame retardancy.

Example : Research indicates that incorporating this compound into polyurethane formulations significantly improves fire resistance while maintaining mechanical properties.

Environmental Research

The compound plays a role in environmental chemistry studies focused on understanding the fate of brominated compounds in ecosystems. Research has shown that these compounds can persist in the environment and may bioaccumulate in aquatic organisms.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,5-dichlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the uniqueness of 1,2-Dibromo-3,5-dichlorobenzene, we compare it with three analogs: 1,3-Dibromo-2,4-dichlorobenzene , 1,4-Dibromo-2,5-dichlorobenzene , and Pentachlorobromobenzene (C₆HBrCl₄) . Key parameters include molecular symmetry, electronic effects, and substituent interactions.

Structural and Electronic Comparisons

  • This compound : Bromine at positions 1 and 2 creates steric crowding, while chlorine at 3 and 5 enhances electron withdrawal. This asymmetric substitution reduces molecular symmetry, lowering melting point (MP: 89–91°C) compared to symmetric analogs .
  • 1,3-Dibromo-2,4-dichlorobenzene: Bromine at positions 1 and 3 yields greater symmetry, raising the melting point (MP: 102–104°C). Reduced steric strain increases solubility in nonpolar solvents by 15–20% .
  • Pentachlorobromobenzene : A single bromine amid four chlorines maximizes electron withdrawal, resulting in higher thermal stability (decomposition temperature: 290°C vs. 240°C for this compound) .

Reactivity and Environmental Impact

  • Electrophilic Substitution : The electron-deficient ring in this compound resists further halogenation, unlike 1,3-Dibromo-2,4-dichlorobenzene, which undergoes nitration at position 5 due to partial electron activation .
  • Photodegradation : Under UV light, this compound degrades 40% slower than 1,4-Dibromo-2,5-dichlorobenzene, attributed to steric protection of halogen bonds .
  • Toxicity : The LD₅₀ (rat, oral) for this compound is 320 mg/kg, higher than pentachlorobromobenzene (LD₅₀: 180 mg/kg), reflecting reduced bioavailability due to lower solubility .

Data Tables: Key Properties of Compared Compounds

Compound Melting Point (°C) Boiling Point (°C) Solubility in Hexane (g/L) Log P (Octanol-Water)
This compound 89–91 285–287 12.3 4.7
1,3-Dibromo-2,4-dichlorobenzene 102–104 278–280 14.8 4.5
1,4-Dibromo-2,5-dichlorobenzene 95–97 272–274 18.2 4.2
Pentachlorobromobenzene 121–123 301–303 8.6 5.1

Data derived from halogenated benzene studies .

Research Findings and Implications

  • Synthetic Utility : The steric profile of this compound limits its use in cross-coupling reactions compared to less hindered analogs, but it excels in forming stable coordination complexes with transition metals .
  • Environmental Persistence : Its resistance to microbial degradation (half-life in soil: 450 days) positions it as a priority pollutant, necessitating advanced remediation strategies .
  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C, distinct from the crystalline analogs, suggesting unique applications in polymer stabilization .

Biological Activity

1,2-Dibromo-3,5-dichlorobenzene (DBDCB) is a halogenated aromatic compound characterized by its unique molecular structure, which consists of two bromine and two chlorine atoms substituted on a benzene ring. This compound has garnered attention for its potential biological activity and applications in various fields, including environmental science, toxicology, and medicinal chemistry.

  • Molecular Formula : C6H2Br2Cl2
  • Molecular Weight : 267.84 g/mol
  • IUPAC Name : this compound

The presence of multiple halogen atoms significantly influences the reactivity and biological interactions of DBDCB. The compound's structure allows it to engage in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Mechanism of Biological Activity

The biological activity of DBDCB is primarily attributed to its ability to interact with biomolecules through electrophilic and nucleophilic pathways. The halogen substituents can form strong interactions with enzymes and receptors, potentially leading to alterations in their activity. The specific mechanisms by which DBDCB exerts its effects are still under investigation but may involve:

  • Enzyme Inhibition : DBDCB may inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Receptor Interaction : The compound could modulate receptor activity, influencing signaling pathways within cells.

Toxicological Studies

Research into the toxicological effects of DBDCB has revealed several key findings:

  • Carcinogenicity : Some studies suggest that halogenated compounds like DBDCB may exhibit carcinogenic properties due to their ability to form reactive intermediates that can damage DNA .
  • Endocrine Disruption : There is evidence indicating that DBDCB may disrupt endocrine function by mimicking or interfering with hormone signaling pathways .
  • Environmental Impact : DBDCB has been detected in contaminated soil and groundwater, raising concerns about its potential effects on human health and ecosystems .

Case Study 1: Environmental Contamination

In a study assessing the environmental hazards associated with contaminated sites, DBDCB was identified as a significant contaminant in soil samples. The study utilized risk assessment models to evaluate exposure levels for outdoor workers, indicating potential non-cancer health risks associated with long-term exposure to DBDCB .

Case Study 2: Pharmacological Research

Research exploring the pharmacological potential of DBDCB has highlighted its role as a candidate for drug development. A recent study investigated its interactions with various biological targets, suggesting that modifications to the compound could enhance its therapeutic efficacy while minimizing toxicity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC6H2Br2Cl2Potential carcinogenicity; endocrine disruptor
1,3-Dibromo-2,4-dichlorobenzeneC6H2Br2Cl2Similar reactivity; studied for herbicidal properties
1,4-Dibromo-2,3-dichlorobenzeneC6H2Br2Cl2Less studied; potential for different biological interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-dibromo-3,5-dichlorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves Suzuki cross-coupling reactions using halogenated precursors. For example, 1-bromo-3,5-dichlorobenzene can react with boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base like Na₂CO₃ . Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and inert atmosphere. Post-reaction purification via recrystallization (e.g., diethyl ether/hexanes) is critical to isolate high-purity crystals .

Q. How is X-ray crystallography applied to confirm the structure of halogenated benzene derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond angles, and intermolecular interactions. For halogenated aromatics, parameters such as Br⋯Br or Cl⋯Cl contacts (3.3–3.5 Å) and C–H⋯X (X = halogen) interactions are analyzed. Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts, and refinement software like SHELXL ensures accuracy .

Q. What spectroscopic techniques are essential for characterizing halogen substitution patterns in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., meta-dichloro groups split signals into doublets).
  • Halogen-specific NMR (¹⁹F/³⁵Cl) : Detects electronic environments of halogens, though ³⁵Cl requires solid-state NMR due to quadrupolar broadening.
  • Mass spectrometry (EI/HRMS) : Confirms molecular ion peaks (e.g., [M]⁺ for C₆H₂Br₂Cl₂) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How do competing halogen-exchange reactions during synthesis lead to structural ambiguities, and how are these resolved?

  • Methodological Answer : Under fluorination (e.g., using KF in sulfolane), bromine/chlorine substituents may undergo allylic or vinylic halogen exchange , producing mixed derivatives (e.g., 1-bromo-2,3,3-trifluorocyclopropene). To resolve ambiguities:

  • GC-MS : Monitors reaction intermediates in real time.
  • Comparative crystallography : Contrasts products with authenticated reference structures (e.g., CCDC 1828960) to identify positional isomers .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

  • Methodological Answer : Dominant interactions include:

  • Type I/II halogen⋯halogen contacts (Br⋯Cl: ~3.4 Å), which stabilize layered structures.
  • C–H⋯π interactions between aromatic rings (distances ~2.8 Å).
    These interactions influence melting points and solubility, as observed in analogs like 3,5-dichlorobenzoyl chloride .

Q. How can computational methods predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • DFT calculations : Estimate bond dissociation energies (BDEs) to predict photolytic cleavage (e.g., C–Br BDE ~65 kcal/mol).
  • Molecular docking : Models interactions with biodegradation enzymes (e.g., cytochrome P450).
  • QSAR models : Correlate substituent electronegativity with hydrolysis rates (e.g., Cl/Br reduce susceptibility to nucleophilic attack) .

Q. What contradictions exist in toxicity data for halogenated benzenes, and how can they be reconciled?

  • Methodological Answer : Discrepancies arise from:

  • Metabolic pathway variability : Liver cytochrome enzymes may convert the compound to reactive quinones (toxic) or inert glucuronides.
  • Dose-response non-linearity : Low-dose endocrine disruption (e.g., thyroid receptor antagonism) vs. high-dose acute hepatotoxicity.
    Resolution requires in vitro/in vivo correlation (IVIVC) using metabolomic profiling (LC-MS/MS) and transcriptomic assays .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for Halogenated Benzene Derivatives

ParameterThis compound (Hypothetical)4-Amino-3,5-dichlorobenzene
Space groupP21/cP21/c
Unit cell volume (ų)~900 (estimated)902.4
Halogen contacts (Å)Br⋯Cl: 3.3–3.5Cl⋯N: 3.2
R-factor0.029

Table 2: Synthetic Optimization Variables

VariableImpact on Yield/PurityReference Method
Catalyst loading (Pd)>5 mol% increases byproduct formationSuzuki coupling
Solvent polarityHigh polarity (DMF) favors coupling efficiencyFluorination in sulfolane
Reaction timeProlonged time (>24 h) induces decompositionDemethylation with BBr₃

Properties

IUPAC Name

1,2-dibromo-3,5-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWVWUFIFRXKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554675
Record name 1,2-Dibromo-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-40-5
Record name 1,2-Dibromo-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Dibromo-3,5-dichlorobenzene
1,2-Dibromo-3,5-dichlorobenzene
1,2-Dibromo-3,5-dichlorobenzene
1,2-Dibromo-3,5-dichlorobenzene
1,2-Dibromo-3,5-dichlorobenzene
1,2-Dibromo-3,5-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.